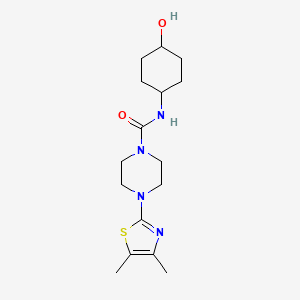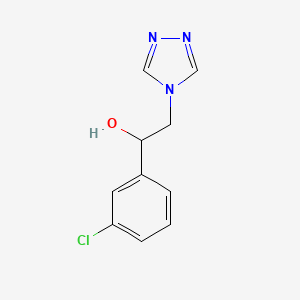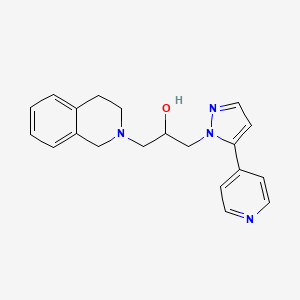![molecular formula C16H18FNO2 B6636817 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol, also known as DMBA, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer research and drug development. DMBA is a selective estrogen receptor modulator (SERM) that has been shown to have both agonistic and antagonistic effects on estrogen receptors, making it a promising candidate for further investigation.
Mecanismo De Acción
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol acts as a SERM by binding to estrogen receptors and modulating their activity. It has been shown to have both agonistic and antagonistic effects on estrogen receptors, depending on the tissue and cell type. 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol has also been shown to inhibit the activity of enzymes involved in estrogen biosynthesis, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties. 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol has been shown to have minimal toxicity in vitro, but further studies are needed to determine its safety and efficacy in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol has several advantages for use in lab experiments, including its ability to selectively target estrogen receptors and its potential as a drug delivery system. However, its complex mechanism of action and potential for off-target effects may also present limitations in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol may also be investigated for its potential use in other types of cancer, as well as for its ability to target specific cells or tissues. Further studies are needed to determine the safety and efficacy of 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol in vivo, as well as its potential for clinical use.
Métodos De Síntesis
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol can be synthesized through a multi-step process starting with 4-fluorophenol and 3-dimethylaminophenol. The two phenols are reacted with paraformaldehyde and sodium hydroxide to form the intermediate 2-[3-(dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanone. Reduction of the ketone group with sodium borohydride yields the final product, 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol.
Aplicaciones Científicas De Investigación
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of breast cancer cells in vitro, and in vivo studies have demonstrated its ability to reduce tumor size and metastasis in animal models. 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol has also been investigated for its potential use as a drug delivery system, as it can be conjugated with various molecules to target specific cells or tissues.
Propiedades
IUPAC Name |
2-[3-(dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-18(2)14-4-3-5-15(10-14)20-11-16(19)12-6-8-13(17)9-7-12/h3-10,16,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIVIUAGWXLHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCC(C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)

![2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)



![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)
![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)

![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)